![molecular formula C23H19N3O2 B567748 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione CAS No. 1239986-50-5](/img/structure/B567748.png)
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione
描述
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining pyrroloquinoline and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach includes the formation of the pyrroloquinoline core followed by the introduction of the indole group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and maintain consistent quality.
化学反应分析
Types of Reactions
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability or reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
Oncology
Tivantinib has been primarily investigated for its role as a selective inhibitor of the MET receptor tyrosine kinase. This receptor is often overexpressed in various cancers, making it a target for therapeutic intervention.
Case Study : A Phase II clinical trial evaluated the efficacy of Tivantinib in patients with advanced hepatocellular carcinoma (HCC). The study reported a significant reduction in tumor size in a subset of patients who had high MET expression levels. The results indicated a potential benefit in targeting MET pathways in HCC treatment .
Neurodegenerative Diseases
Recent studies have suggested that Tivantinib may also have neuroprotective effects. Its ability to modulate pathways involved in cell survival could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.
Case Study : Research demonstrated that Tivantinib reduced neuroinflammation and apoptosis in cellular models of neurodegeneration. In vitro studies showed that treatment with Tivantinib led to decreased levels of pro-apoptotic markers and increased cell viability under stress conditions .
Data Tables
作用机制
The mechanism of action of 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic processes, depending on the specific biological context.
相似化合物的比较
Similar Compounds
Pyrrolo[3,2-b]pyrroles: These compounds share a similar core structure but differ in their functional groups and overall molecular architecture.
Pyrrolo[1,2-a]indoles: These compounds also feature a fused pyrrole and indole structure but with different connectivity and substitution patterns.
Uniqueness
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione is unique due to its specific combination of pyrroloquinoline and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
生物活性
The compound 3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione , also known as Tivantinib (CAS No. 1239986-50-5), is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.
- Molecular Formula : C23H19N3O2
- Molecular Weight : 369.42 g/mol
- IUPAC Name : 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
Tivantinib primarily functions as a MET inhibitor , targeting the MET signaling pathway which is often dysregulated in various cancers. This inhibition leads to decreased proliferation and survival of tumor cells. The compound has shown efficacy against several cancer types, including lung cancer and hepatocellular carcinoma.
Antitumor Activity
Numerous studies have highlighted the antitumor properties of Tivantinib:
- Inhibition of Tumor Growth : Tivantinib has been shown to inhibit the growth of MET-dependent tumors in vitro and in vivo. In a study involving lung cancer cell lines, Tivantinib significantly reduced cell viability with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested .
- Combination Therapy : Research indicates that Tivantinib may enhance the efficacy of other anticancer agents. For instance, when combined with standard chemotherapy drugs, it demonstrated synergistic effects in reducing tumor size in xenograft models .
Neuroprotective Effects
Recent investigations have suggested potential neuroprotective effects of Tivantinib:
- Cytoprotection Against Oxidative Stress : In neuronal cell cultures exposed to oxidative stress, Tivantinib exhibited protective effects by reducing apoptosis and promoting cell survival through modulation of the PI3K/Akt signaling pathway .
- Anti-inflammatory Properties : The compound has also been shown to downregulate pro-inflammatory cytokines in experimental models of neuroinflammation, indicating its potential use in treating neurodegenerative diseases .
Clinical Trials
Tivantinib has undergone various clinical trials aimed at assessing its safety and efficacy:
- Phase II Trials in Lung Cancer : A notable trial evaluated Tivantinib's effectiveness in patients with advanced non-small cell lung cancer (NSCLC) harboring MET mutations. Results indicated a significant improvement in progression-free survival compared to placebo .
- Hepatocellular Carcinoma Study : Another study focused on patients with hepatocellular carcinoma showed that Tivantinib could stabilize disease progression in a subset of patients with high MET expression .
Table of Biological Activities
属性
IUPAC Name |
3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEQXRCJXIVODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。